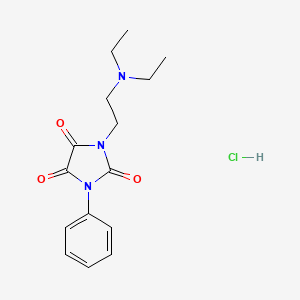
Imidazolidinetrione, 1-(2-(diethylamino)ethyl)-3-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidinetrione, monohydrochloride, is a compound belonging to the class of imidazolidinones . These molecules feature a saturated C3N2 nucleus with a urea or amide functional group at the 2 or 4 positions .
Preparation Methods
Synthetic Routes:: The synthesis of Imidazolidinetrione involves the following steps:
Amidation with Methylamine: Starting from phenylalanine, amidation with methylamine occurs.
Condensation Reaction with Acetone: The resulting intermediate reacts with acetone to form the 4-imidazolidinone ring.
Industrial Production:: Industrial production methods for Imidazolidinetrione are not widely documented, but laboratory-scale synthesis provides insights into its preparation.
Chemical Reactions Analysis
Reactivity:: Imidazolidinetrione can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: Substituents can be introduced at different positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles or electrophiles.
Major Products:: The specific products formed depend on reaction conditions and substituents. Further research is needed to identify precise products.
Scientific Research Applications
Imidazolidinetrione finds applications in:
Medicine: Potential pharmaceutical agents due to their unique structure.
Chemical Biology: Studying enzyme inhibition or protein-ligand interactions.
Industry: As catalysts or intermediates in organic synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with molecular targets or pathways, impacting biological processes.
Comparison with Similar Compounds
Imidazolidinetrione’s uniqueness lies in its specific structure. Similar compounds include other imidazolidinones, such as hetacillin, NNC 63-0532, spiperone, and spiroxatrine .
Properties
CAS No. |
132412-01-2 |
|---|---|
Molecular Formula |
C15H20ClN3O3 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-phenylimidazolidine-2,4,5-trione;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-3-16(4-2)10-11-17-13(19)14(20)18(15(17)21)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H |
InChI Key |
HNOQPJZADUURKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




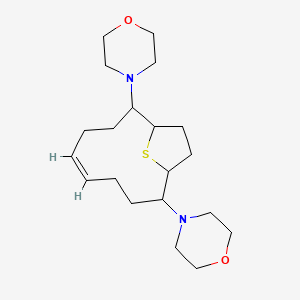
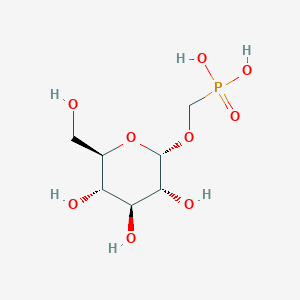
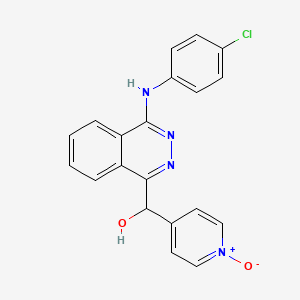

![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
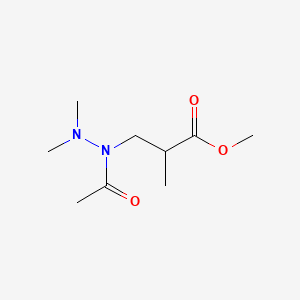
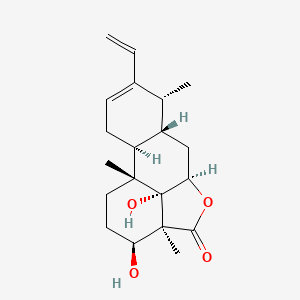
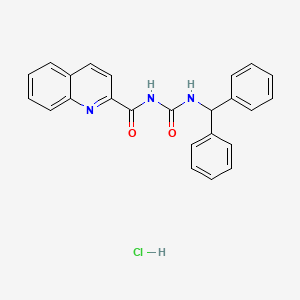
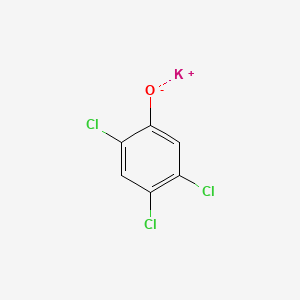
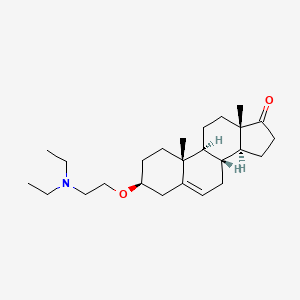
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)

